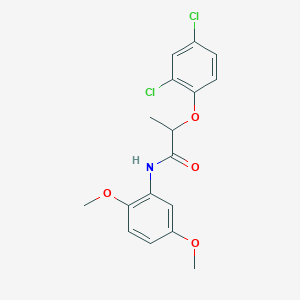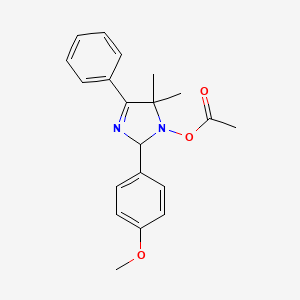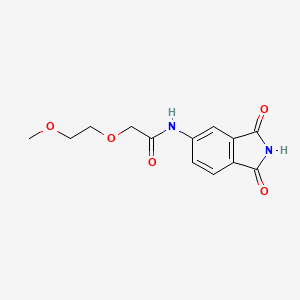
2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide, also known as dicamba, is a synthetic herbicide that has been widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
作用機序
Dicamba works by disrupting the growth and development of plants. It is a systemic herbicide, which means that it is absorbed by the plant and then translocated to other parts of the plant. Dicamba acts by mimicking the action of a plant hormone called auxin, which is responsible for regulating plant growth and development. By mimicking auxin, 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide disrupts cell division and differentiation, leading to abnormal growth and eventually death of the plant.
Biochemical and Physiological Effects
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in cell division, differentiation, and growth. Dicamba can also cause changes in the levels of plant hormones such as auxin and cytokinin, which are involved in regulating plant growth and development. In addition, 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide can cause oxidative stress and damage to plant cells.
実験室実験の利点と制限
Dicamba has several advantages for use in lab experiments. It is a relatively simple molecule that can be synthesized in large quantities. It is also readily available and relatively inexpensive. However, there are also some limitations to its use in lab experiments. Dicamba can be toxic to some plant species, which can limit its use in certain experiments. In addition, 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide can have variable effects on different plant species, which can make it difficult to compare results between experiments.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide. One area of research is the development of new formulations of 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide that are more effective and less toxic to non-target species. Another area of research is the study of 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide-resistant weeds and the development of new herbicides to control them. Finally, there is also ongoing research on the potential use of 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide in the treatment of cancer.
合成法
Dicamba can be synthesized by the reaction of 2,4-dichlorophenol with 2,5-dimethoxyaniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with propionyl chloride to form 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties. It is commonly used to control broadleaf weeds in various crops such as soybeans, cotton, and corn. Dicamba has been found to be effective in controlling weeds that have developed resistance to other herbicides. In addition to its use in agriculture, 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide has also been studied for its potential use in the treatment of cancer.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-10(24-15-6-4-11(18)8-13(15)19)17(21)20-14-9-12(22-2)5-7-16(14)23-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZRBOGMAIKKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)


![1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)

![2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5122890.png)